molecular formula C7H6O2 B147270 p-Toluquinone CAS No. 553-97-9

p-Toluquinone

Cat. No.: B147270
CAS No.: 553-97-9
M. Wt: 122.12 g/mol
InChI Key: VTWDKFNVVLAELH-UHFFFAOYSA-N
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Description

Cresoquinone is a quinone derivative known for its role in enhancing biochemical transformations. It has been studied for its ability to increase enzyme activity and facilitate the secretion of enzymes into reaction broths. This compound is particularly noted for its inducive effect on the microbiological transformation of L-tyrosine to 3,4-dihydroxy phenyl L-alanine (L-DOPA) by Aspergillus oryzae .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cresoquinone can be synthesized through various chemical reactions involving quinone derivatives. The specific synthetic routes and reaction conditions for cresoquinone are not extensively documented in the literature. it is known that quinone derivatives can be synthesized through oxidation reactions involving hydroquinone or other related compounds .

Industrial Production Methods: The industrial production of cresoquinone would likely involve large-scale oxidation processes, similar to those used for other quinone derivatives. These processes would require precise control of reaction conditions, including temperature, pH, and the presence of catalysts, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cresoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cresoquinone has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Enhances enzyme activity and facilitates biochemical transformations, such as the conversion of L-tyrosine to L-DOPA.

    Medicine: Potential applications in drug development, particularly for conditions like Parkinson’s disease where L-DOPA is a key therapeutic agent.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

Cresoquinone exerts its effects by increasing enzyme activity and enhancing cell membrane permeability. This facilitates the secretion of enzymes into the reaction broth, thereby improving the efficiency of biochemical transformations. The molecular targets and pathways involved include tyrosinases, β-carboxylases, and tyrosine hydroxylases, which are key enzymes in the biosynthesis of L-DOPA .

Comparison with Similar Compounds

Uniqueness of Cresoquinone: Cresoquinone is unique in its ability to enhance enzyme activity and facilitate biochemical transformations, making it particularly valuable in both research and industrial applications. Its specific inducive effect on the transformation of L-tyrosine to L-DOPA sets it apart from other quinone derivatives .

Properties

IUPAC Name

2-methylcyclohexa-2,5-diene-1,4-dione
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6O2/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWDKFNVVLAELH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2
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DSSTOX Substance ID

DTXSID8060290
Record name 2-Methyl-p-benzoquinone
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Molecular Weight

122.12 g/mol
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Physical Description

Yellow solid; [HSDB] Yellow, gold colored, or light green crystalline solid; [MSDSonline]
Record name 2-Methyl-1,4-benzoquinone
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Solubility

Slightly soluble in water; soluble in ethanol and ether, Very sol in acetone, ethyl acetate, alcohol, ether, and benzene; soluble in hot water
Record name 2-METHYL-1,4-BENZOQUINONE
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Density

1.08 @ 75.5 °C/4 °C
Record name 2-METHYL-1,4-BENZOQUINONE
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Vapor Pressure

0.03 [mmHg]
Record name 2-Methyl-1,4-benzoquinone
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Color/Form

YELLOW PLATES OR NEEDLES, YELLOW LEAFLETS OR NEEDLES

CAS No.

553-97-9
Record name Methyl-1,4-benzoquinone
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Record name p-Toluquinone
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Record name 2,5-Cyclohexadiene-1,4-dione, 2-methyl-
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Record name 2-METHYL-1,4-BENZOQUINONE
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Melting Point

69 °C
Record name 2-METHYL-1,4-BENZOQUINONE
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Synthesis routes and methods I

Procedure details

Oxygen was passed into a solution of 0.68 g (2 mmol) of iron 5,14-dihydrodibenzo[b,i][5,9,14,18]tetraaza[14]annulene in 150 ml of 85% by weight aqueous acetic acid and, during this, a solution of 12.4 g (100 mmol) of methylhydroquinone and 0.5 g of concentrated sulfuric acid in 75 ml of 85% by weight acetic acid was added dropwise while stirring vigorously at 40° C. After oxygen up-take ceased, the mixture was subjected to a steam distillation. The distillate was extracted with tert-butyl methyl ether. The organic phase was shaken with aqueous sodium bicarbonate solution and then with water, separated from the aqueous phase, dried over magnesium sulfate, filtered and evaporated to dryness to yield 7.5 g (46%) of 2-methylbenzoquinone in the form of a yellow powder. Melting point 66°-68° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
iron 5,14-dihydrodibenzo[b,i][5,9,14,18]tetraaza[14]annulene
Quantity
0.68 g
Type
reactant
Reaction Step Two
Quantity
12.4 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 12.4 g (100 mmol) of methylhydroquinone in 90 ml of acetic acid and 28.4 g (250 mmol) of 30% by weight aqueous hydrogen peroxide were simultaneously added dropwise to a stirred solution of 0.68 g (2.0 mmol) of iron 5,14-dihydrodibenzo[b,i]-[5,9,14,18]tetraaza[14]annulene, 2.52 g (2.0 mmol) of a 40% by weight aqueous solution of pentasodium diethylenetriaminepentaacetate and 0.5 ml of concentrated sulfuric acid in 50 ml of acetic acid at 40° C. with cooling. The mixture was then stirred for 15 min and subsequently subjected to a steam distillation. The distillate was extracted three times with a total of 400 ml of methylene chloride. The organic phase was shaken with aqueous sodium bicarbonate solution and then with water, separated from the aqueous phase, dried over magnesium sulfate, filtered and evaporated to dryness to yield 10.9 g (89%) of methylbenzoquinone in the form of a yellow powder. Melting point 69°-71° C.
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
iron 5,14-dihydrodibenzo[b,i]-[5,9,14,18]tetraaza[14]annulene
Quantity
0.68 g
Type
reactant
Reaction Step One
Name
pentasodium diethylenetriaminepentaacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
89%

Synthesis routes and methods III

Procedure details

A mixture of m-cresol (5 mmol) and Ti-superoxide catalyst (125 mg, 20% w/w) in acetic acid (5 ml) was heated with stirring at 50-60° C. under inert atmosphere. To this reaction mixture was added aq. 30% H2O2 (20 mmol) drop wise over 15 min. and heated for 1 h. The catalyst was recovered by simple filtration and 2-methyl-1,4-benzoquinone formed (99%) was separated by chromatographic purification.
Quantity
5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Ti-superoxide
Quantity
125 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of o-cresol (5 mmol) and Ti-superoxide catalyst (125 mg, 20% w/w) in acetic acid (5 ml) was heated with stirring at 50-60° C. under inert atmosphere. To this reaction mixture was added aq. 30% H2O2 (20 mmol) drop wise over 15 min. and heated for 1 h. The catalyst was recovered by simple filtration and 2-methyl-1,4-benzoquinone formed (96%) was separated by chromatographic purification.
Quantity
5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Ti-superoxide
Quantity
125 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

2-methyl hydroquinone (1b) of 3.0 g (24 mmol) is dissolved in 150 ml of chloroform, wherein 100 ml each of hypochloride solution which have been so prepared as mentioned above are added and each reaction is made in the same way as described in Example 1, and then 2-methyl benzoquinone (IIb) is obtained. Table below shows the yields of isolation corresponding to each case of the investigation:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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